

Section 1: Comparative Performance and Physicochemical Properties

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Compound of Interest

Compound Name: DBDS

Cat. No.: B1147961

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Organic disulfides exhibit a wide range of properties based on their molecular structure. This section compares **DBDS** with other representative aliphatic and aromatic disulfides.

Antioxidant Activity

The antioxidant potential of disulfides is a key parameter in various applications, from industrial additives to therapeutic agents. The data below summarizes the antioxidant activity of **DBDS** and other disulfides as measured by their ability to scavenge the DPPH radical and inhibit lipid peroxidation.

Table 1: Comparative Antioxidant Activity of Selected Organic Disulfides

Compound	Assay	Results	Reference
Dibenzyl Disulfide (DBDS)	DPPH Radical Scavenging	18.0% inhibition	[1]
Lipid Peroxidation (Oleic Acid)	Inhibitory activity observed	[2]	
Diallyl Disulfide (DADS)	DPPH Radical Scavenging	Activity inferred to be low from garlic extracts	[3]
Antioxidant Enzyme Activity	Enhances glutathione peroxidase and superoxide dismutase	[4]	
Diphenyl Disulfide	Lipid Peroxidation (Liver Lipids)	Pro-oxidant activity observed	[2]
bis(3,5-di-tert-butyl-4-hydroxyphenyl)disulfide	DPPH Radical Scavenging	High activity	[2]
Lipid Peroxidation (Oleic Acid & Liver Lipids)	Maximum decrease in lipid hydroperoxides and TBARS	[2]	

Note: The experimental conditions for the cited data may vary. Direct comparison should be made with caution.

Reactivity and Stability

The stability of the disulfide bond is influenced by the nature of the substituents (aliphatic vs. aromatic) and steric factors. Aromatic disulfides tend to have lower bond dissociation energies, making their exchange reactions more facile at room temperature compared to aliphatic disulfides.[5] The thermal stability of polymers containing disulfide bonds is also affected by this, with aliphatic disulfides generally showing higher thermal stability.[6][7] For instance, thermosets containing aliphatic disulfide bonds have shown higher degradation temperatures compared to those with aromatic disulfide linkages.[7]

The reactivity of disulfide bonds can be significantly influenced by their structure and environment.^[8] Five-membered ring disulfides, for example, are notably more reactive than acyclic (linear) or six-membered ring disulfides.^[8]

Section 2: Biological Activities and Signaling Pathways

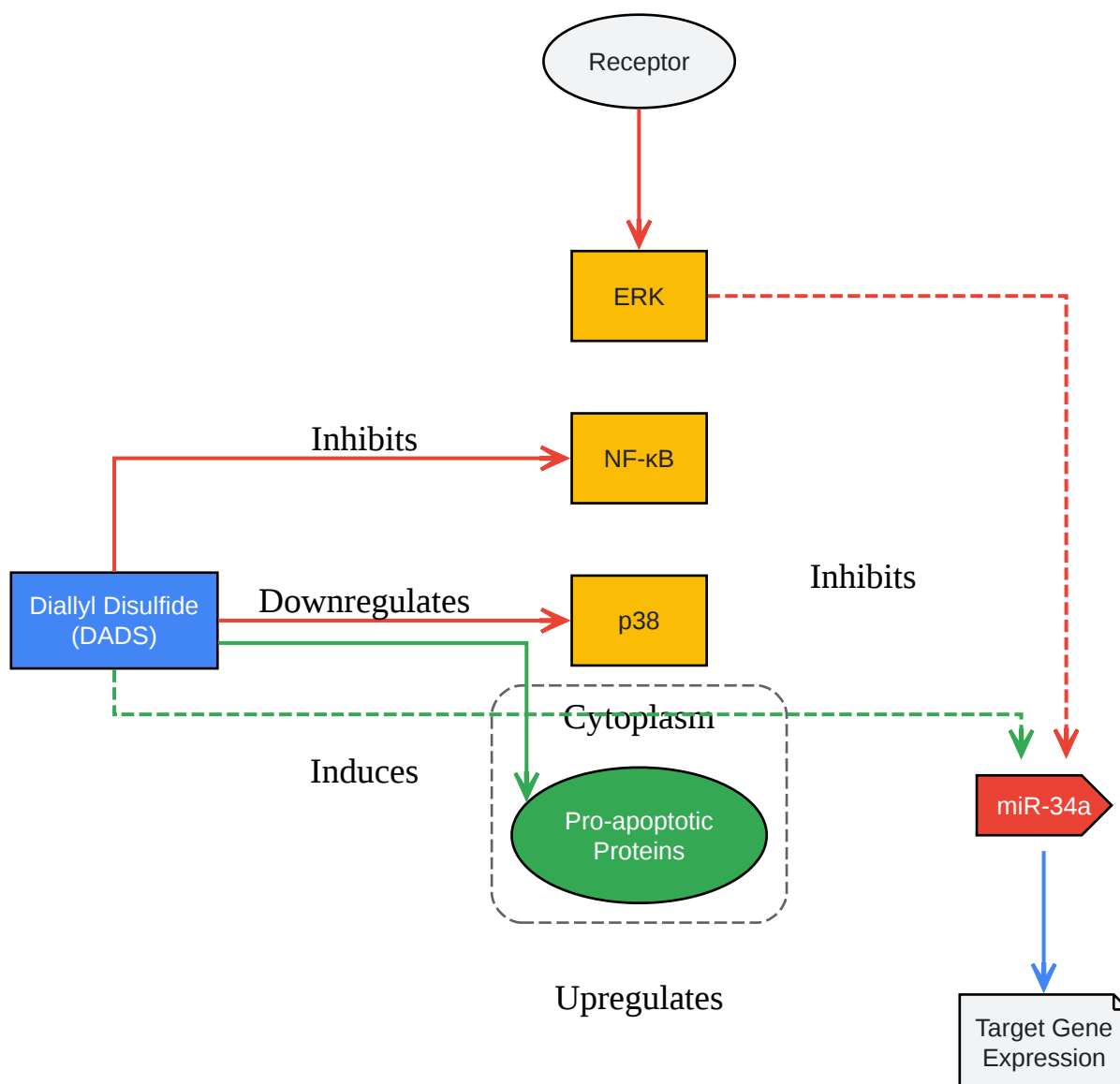
Organic disulfides, particularly those derived from natural sources like garlic, have garnered significant attention for their potent biological activities, including anticancer effects.

Anticancer Activity of Diallyl Disulfide (DADS) and Diallyl Trisulfide (DATS)

Diallyl disulfide (DADS) and diallyl trisulfide (DATS) are major organosulfur compounds found in garlic with well-documented anticancer properties.^{[9][10][11][12]} They have been shown to inhibit cancer cell proliferation, induce apoptosis, and suppress metastasis in various cancer types, including breast and gastric cancer.^{[9][13]} Studies suggest that DATS is often more potent than DADS in its anticancer effects.^{[4][10][14]}

The anticancer mechanisms of DADS and DATS involve the modulation of multiple signaling pathways. For instance, DADS has been reported to reduce breast cancer cell proliferation and invasion by upregulating miR-34a via inhibition of the ERK signaling pathway.^[9] It also exhibits anti-inflammatory effects through the inhibition of the NF-κB signaling pathway.^{[11][13]}

Below is a diagram illustrating the signaling pathway modulated by Diallyl Disulfide (DADS) in cancer cells.



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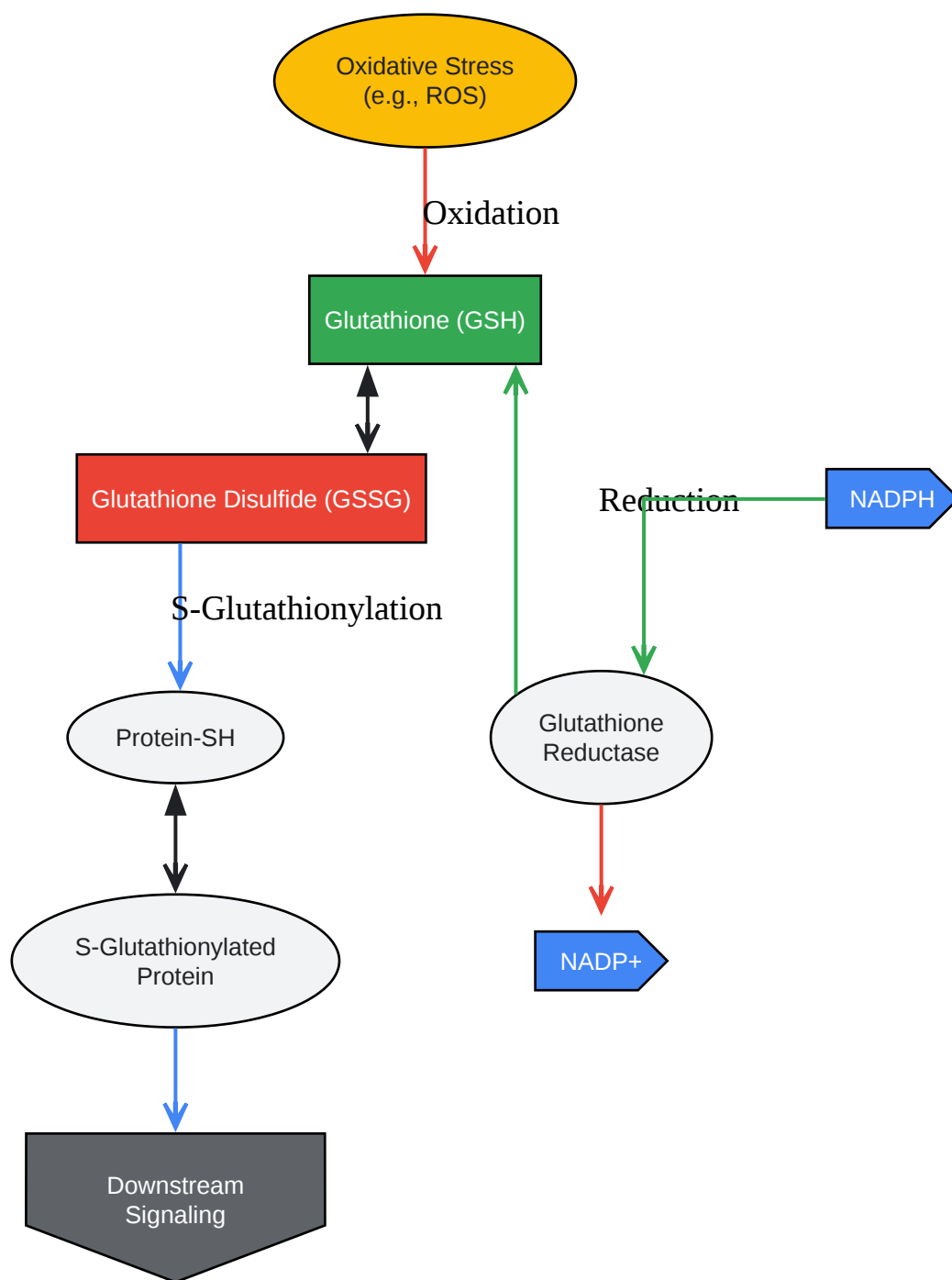
Caption: Signaling pathway of Diallyl Disulfide (DADS) in cancer cells.

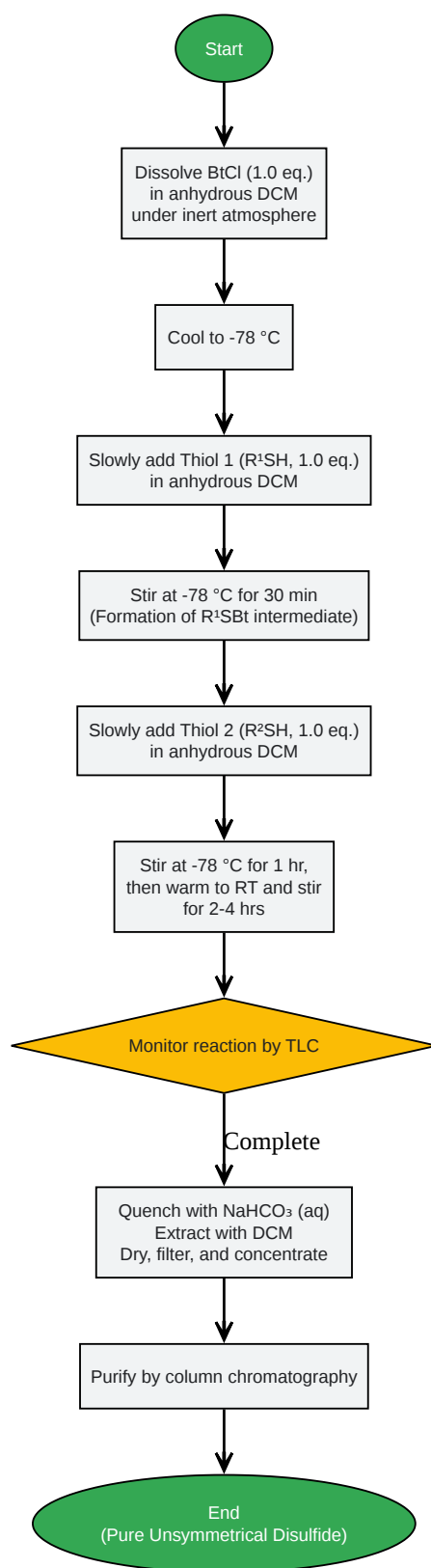
Glutathione Disulfide (GSSG) and Redox Signaling

Glutathione disulfide (GSSG), the oxidized form of glutathione (GSH), plays a critical role in cellular redox signaling.[15][16] Changes in the intracellular GSH/GSSG ratio can trigger downstream signaling cascades that influence cell proliferation and apoptosis.[17] An increase in GSSG can lead to the S-glutathionylation of proteins, a post-translational modification that regulates the function of various proteins involved in signaling and metabolism.[16][18]

Exogenous GSSG has been shown to induce apoptosis in certain cell lines through a redox-mediated p38 MAP kinase pathway.[\[17\]](#)

The diagram below illustrates the central role of the GSH/GSSG couple in cellular redox signaling.





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